

2-deoxystreptamine conjugate selectivity assessment

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Compound Focus: 2-Deoxystreptamine

CAS No.: 2037-48-1

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Selectivity Mechanisms & Assessment Strategies

Aspect	Key Concept / Method	Description & Purpose
Structural Basis of Selectivity	Ribosomal RNA Binding Pocket Differences	Selectivity arises from variation in drug-binding site on bacterial vs. human (cytosolic/mitochondrial) ribosomes. Key differences are rRNA residues A1408/G1491 (bacterial) vs. G1408/C1491 (mitochondrial) or A1491 (cytosolic) [1] [2] [3].
Strategy to Enhance Selectivity	4'-O-Substitutions on Ring I	Adding ether or acetal modifications to 4'-position of aminoglycoside's glucopyranosyl ring (Ring I) reduces affinity for eukaryotic ribosomes while largely retaining antibacterial activity [1] [2].
Key Experimental Model	Engineered <i>Mycobacterium smegmatis</i> Strains	Utilized strains with single point mutations in 16S rRNA helix 44 (e.g., A1408G, G1491C) to mimic human ribosomal binding sites and profile compound selectivity [2] [3].
Primary Readout	Minimum Inhibitory Concentration (MIC) Assay	Standard antimicrobial susceptibility testing. Compounds with high selectivity show low MICs against wild-type

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		bacteria but significantly higher MICs against mutant strains mimicking human ribosomes [2] [3].

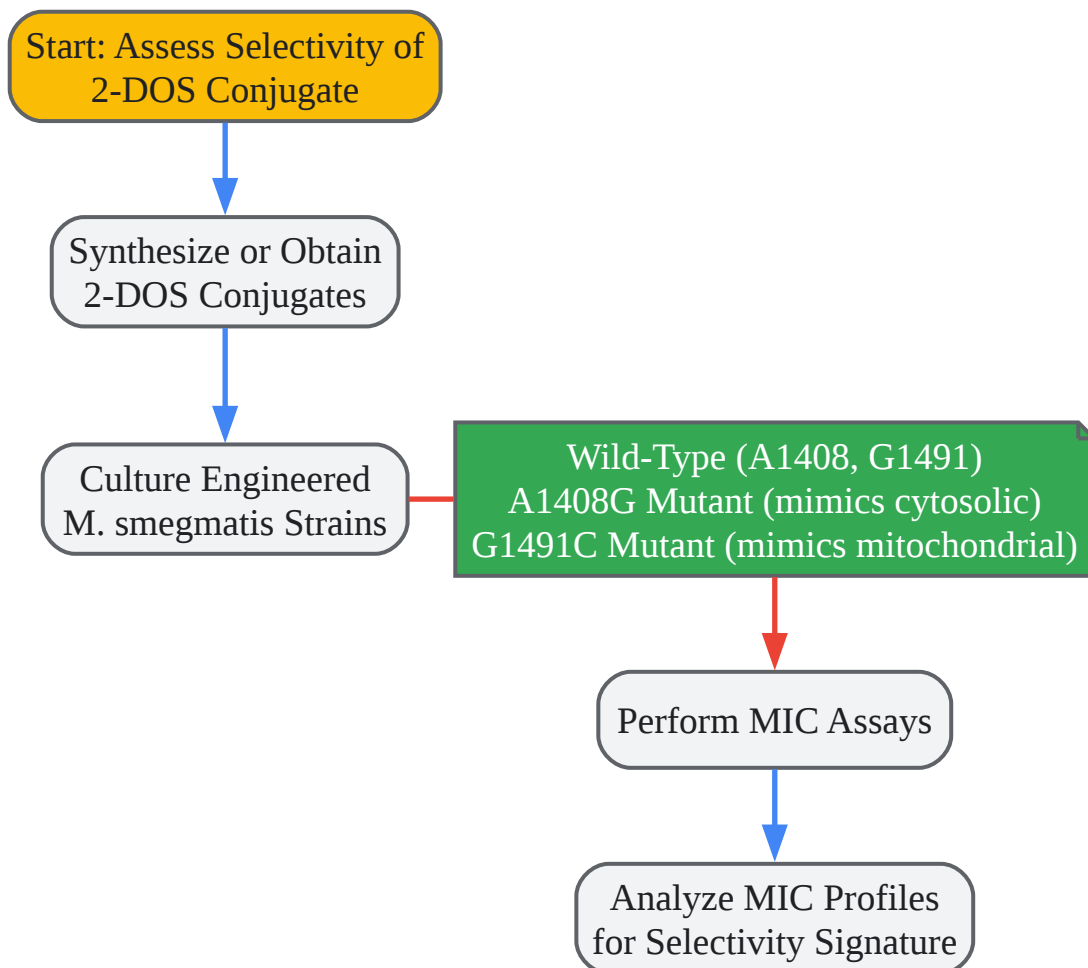
Detailed Experimental Protocol

For a practical guide, here is a detailed breakdown of the core experimental methodology used in the literature to generate the data for selectivity comparisons [2] [3].

- **Compound Synthesis**
 - **Objective:** To create a library of 2-DOS aminoglycoside analogs with specific chemical modifications, primarily focusing on the 4'-O-position of ring I (e.g., with ether or acetal groups).
 - **Key Step:** The synthesis often starts from a natural aminoglycoside like paromomycin or neomycin.
- **Assessment of Specificity Using Engineered Bacterial Strains**
 - **Principle:** This is the cornerstone of selectivity assessment. It involves testing compounds against isogenic bacterial strains where the ribosomal target site has been genetically altered to resemble human ribosomes.
 - **Bacterial Model:** *Mycobacterium smegmatis*.
 - **Key Mutant Strains:**
 - **A1408G:** Mimics the nucleotide present at the homologous position in human cytosolic ribosomes.
 - **G1491C:** Mimics the nucleotide present in human mitochondrial ribosomes.
 - **Other relevant mutants:** C1409U, C1409G, G1491A.
 - **Assay: Minimum Inhibitory Concentration (MIC) Determination.**
 - Compounds are tested in a dilution series against the wild-type and each mutant strain.
 - The MIC value is the lowest concentration that prevents visible bacterial growth.
- **Data Interpretation for Selectivity**
 - A **selective compound** will show:
 - **Low MIC** against the wild-type strain (indicating retained antibacterial activity).
 - **High MIC** against the A1408G and/or G1491C mutant strains (indicating poor binding to human-like ribosomal variants).

- A non-selective compound will show low MICs against both wild-type and mutant strains, indicating a high risk for off-target toxicity.

To help visualize the logical workflow of this selectivity assessment protocol, the following diagram outlines the key steps.



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Research Status and Alternative Applications

The search results indicate that the field is actively moving from basic research to application:

- **Ongoing Research:** The development of 4'-O-substituted 2-DOS aminoglycosides is a documented strategy to mitigate ototoxicity by designing drugs that discriminate between bacterial and human ribosomes [1] [2].

- **Beyond Antibiotics:** The 2-DOS scaffold is also being explored in other areas, such as the development of conjugates with nucleobases to inhibit the biogenesis of oncogenic microRNAs for potential cancer therapy [4].

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References

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